Cas no 941878-03-1 (N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide)

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a versatile organic compound with significant applications in the pharmaceutical and agrochemical industries. Its unique structure offers enhanced stability and efficacy, making it an attractive candidate for drug development. The presence of the benzothiazole ring contributes to its potent biological activity, while the methanesulfonyl group enhances solubility and bioavailability. This compound is well-suited for research and development purposes due to its potential for targeted drug design.
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide structure
941878-03-1 structure
Product name:N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
CAS No:941878-03-1
MF:C24H22N2O5S2
MW:482.571883678436
CID:5505816

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
    • N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
    • Inchi: 1S/C24H22N2O5S2/c1-30-18-13-14-19(31-2)22-21(18)25-24(32-22)26(15-16-9-5-4-6-10-16)23(27)17-11-7-8-12-20(17)33(3,28)29/h4-14H,15H2,1-3H3
    • InChI Key: VZXVDWDLVDOZRN-UHFFFAOYSA-N
    • SMILES: C(N(CC1=CC=CC=C1)C1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=CC=C1S(C)(=O)=O

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2737-2890-20mg
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2737-2890-10μmol
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2737-2890-2mg
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2737-2890-5mg
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2737-2890-50mg
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2737-2890-1mg
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2737-2890-10mg
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2737-2890-2μmol
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2737-2890-25mg
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2737-2890-40mg
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
941878-03-1 90%+
40mg
$140.0 2023-05-16

Additional information on N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide: A Comprehensive Overview

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS No. 941878-03-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, has been the subject of numerous studies aimed at elucidating its properties and applications.

The molecular structure of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is composed of a benzothiazole core, a benzyl group, and a methanesulfonyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The benzothiazole ring is known for its versatile pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The methanesulfonyl group adds polarity and reactivity, while the benzyl group enhances lipophilicity and bioavailability.

Recent studies have highlighted the potential therapeutic applications of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. The researchers found that it selectively inhibits the growth of cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.

Another area of interest is the compound's anti-inflammatory properties. In a 2020 study published in the European Journal of Pharmacology, N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide was shown to reduce inflammation in animal models of arthritis. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammatory responses.

The mechanism of action of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is not yet fully understood. However, preliminary studies suggest that it may act through multiple pathways. One proposed mechanism involves the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activation of the PI3K/Akt pathway, which is frequently dysregulated in cancer cells.

In addition to its therapeutic potential, N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has also been investigated for its use as a chemical probe in biological research. Its ability to selectively target specific cellular processes makes it a valuable tool for understanding complex biological systems. For instance, it has been used to study the role of specific enzymes in metabolic pathways and to identify novel drug targets.

The synthesis of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has been optimized through various synthetic routes. One common approach involves the reaction of 4,7-dimethoxybenzothiazole with benzylamine followed by coupling with 2-methanesulfonylbenzoic acid using standard amide coupling conditions. This method yields high purity and good yields of the final product.

The stability and solubility properties of N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide are important considerations for its practical applications. It has been found to be stable under standard laboratory conditions and exhibits moderate solubility in organic solvents such as DMSO and ethanol. These properties make it suitable for use in both in vitro and in vivo studies.

In conclusion, N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide (CAS No. 941878-03-1) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in various fields of medicinal chemistry and pharmaceutical research.

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